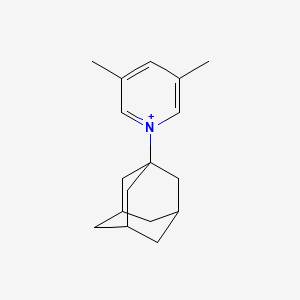
1-(1-Adamantyl)-3,5-dimethylpyridin-1-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Adamantyl)-3,5-dimethylpyridin-1-ium is a compound that belongs to the class of adamantane derivatives Adamantane is a polycyclic hydrocarbon with a diamond-like structure, known for its rigidity and stability The incorporation of the adamantyl group into various chemical structures often enhances their stability and biological activity
Vorbereitungsmethoden
The synthesis of 1-(1-Adamantyl)-3,5-dimethylpyridin-1-ium typically involves the functionalization of adamantane derivatives. One common method is the reaction of adamantanone with acetonitrile in the presence of a strong base like potassium hydroxide and a phase-transfer catalyst such as 18-crown-6 . This method is efficient but requires careful handling of reagents and conditions.
Industrial production methods often involve the bromination of adamantane to form 1-bromoadamantane, which is then reacted with pyridine derivatives under controlled conditions . This process can be optimized for large-scale production by adjusting the molar ratios of reactants and reaction times to maximize yield and purity.
Analyse Chemischer Reaktionen
1-(1-Adamantyl)-3,5-dimethylpyridin-1-ium undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
1-(1-Adamantyl)-3,5-dimethylpyridin-1-ium has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(1-Adamantyl)-3,5-dimethylpyridin-1-ium involves its interaction with various molecular targets. In medicinal applications, it acts as a sigma receptor agonist and a weak NMDA receptor antagonist . These interactions can modulate neurotransmitter release and neuronal excitability, contributing to its therapeutic effects. Additionally, the compound’s lipophilicity allows it to integrate into lipid bilayers, enhancing its ability to cross biological membranes and reach intracellular targets .
Vergleich Mit ähnlichen Verbindungen
1-(1-Adamantyl)-3,5-dimethylpyridin-1-ium can be compared with other adamantane derivatives such as amantadine, memantine, and rimantadine . These compounds share the adamantyl core structure but differ in their functional groups and specific applications:
Amantadine: Primarily used as an antiviral and antiparkinsonian agent, it inhibits the M2 proton channel of influenza A virus.
Rimantadine: Similar to amantadine, it is used as an antiviral agent but has a different pharmacokinetic profile.
The uniqueness of this compound lies in its specific structural modifications, which confer distinct chemical reactivity and biological activity, making it a versatile compound for various scientific and industrial applications.
Eigenschaften
IUPAC Name |
1-(1-adamantyl)-3,5-dimethylpyridin-1-ium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N/c1-12-3-13(2)11-18(10-12)17-7-14-4-15(8-17)6-16(5-14)9-17/h3,10-11,14-16H,4-9H2,1-2H3/q+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFTWSTZIZQJKJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C[N+](=C1)C23CC4CC(C2)CC(C4)C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
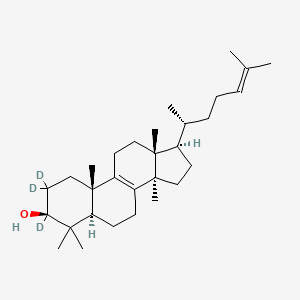
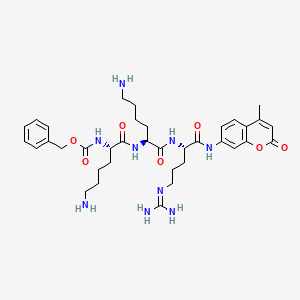


![Naphthalen-1-yl-[1-(1,1,5,5-tetradeuterio-5-fluoropentyl)indol-3-yl]methanone](/img/structure/B13438984.png)
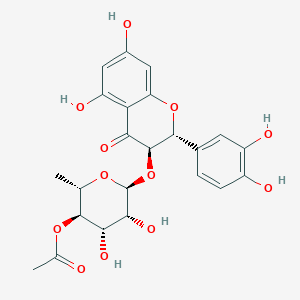

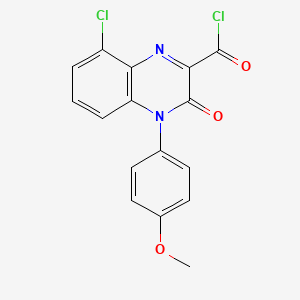
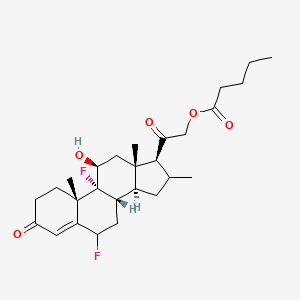
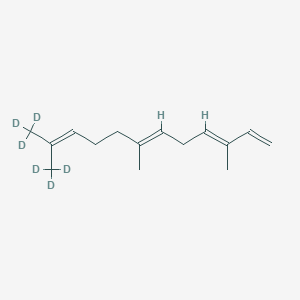
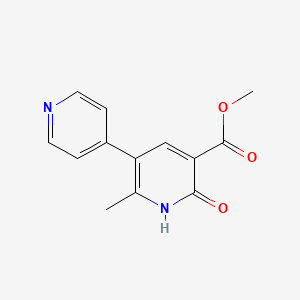

![4,6,7,8-Tetrahydro-8-hydroxy-6-methylpyrimido[1,2-a]purin-10(3H)-one-13C2,15N](/img/structure/B13439048.png)
![(1R,3R)-2-acetyl-1-(1,3-benzodioxol-5-yl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B13439055.png)
